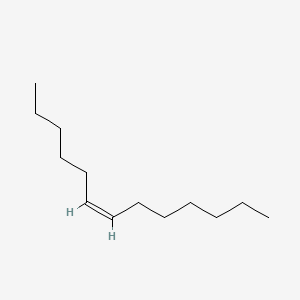![molecular formula C23H31ClN4O3S B1240392 N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methyl-4-piperidinyl)amino]acetamide](/img/structure/B1240392.png)
N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methyl-4-piperidinyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methyl-4-piperidinyl)amino]acetamide is an amino acid amide.
Scientific Research Applications
Metabolic Pathways and Toxicology
The compound and its related derivatives are studied for their metabolic pathways in liver microsomes. Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including similar compounds, in human and rat liver microsomes. Their research suggests a complex metabolic activation pathway that could lead to carcinogenic products, highlighting the significance of understanding these pathways for safety assessments (Coleman, Linderman, Hodgson, & Rose, 2000).
Antibacterial Applications
Several studies have focused on the antibacterial properties of acetamide derivatives. For instance, Abdel‐Hafez et al. (2018) synthesized novel vitamin E containing sulfa drug derivatives and evaluated their antibacterial activities, demonstrating the potential of these compounds in fighting bacterial infections (Abdel‐Hafez, Gobouri, Alshanbari, & Gad El-Rab, 2018). Similarly, Hussein (2018) synthesized novel sulfonamide hybrids with carbamate/acyl-thiourea scaffolds, showing significant antibacterial activity, indicating the broad applicability of these compounds in antimicrobial treatments (Hussein, 2018).
Synthesis and Characterization
The synthesis and characterization of acetamide derivatives are crucial for understanding their properties and potential applications. Iqbal et al. (2017) synthesized N-substituted acetamide derivatives and screened them for antibacterial activity, contributing to the knowledge base of these compounds (Iqbal et al., 2017). Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, demonstrating the versatility of these compounds in creating antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Properties
Molecular Formula |
C23H31ClN4O3S |
|---|---|
Molecular Weight |
479 g/mol |
IUPAC Name |
N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methylpiperidin-4-yl)amino]acetamide |
InChI |
InChI=1S/C23H31ClN4O3S/c1-4-28(19-8-6-5-7-9-19)32(30,31)20-10-11-21(24)22(16-20)25-23(29)17-27(3)18-12-14-26(2)15-13-18/h5-11,16,18H,4,12-15,17H2,1-3H3,(H,25,29) |
InChI Key |
PASRFKUBAKATBD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CN(C)C3CCN(CC3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


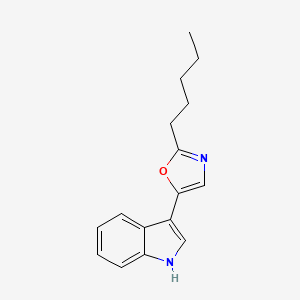

![[(1S,2R,4S,7E,10R,11R)-4-(hydroxymethyl)-8-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B1240313.png)

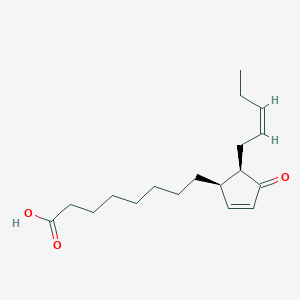
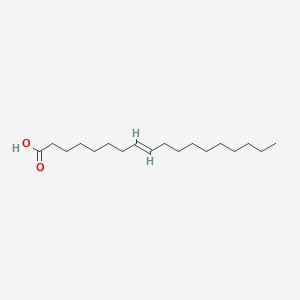
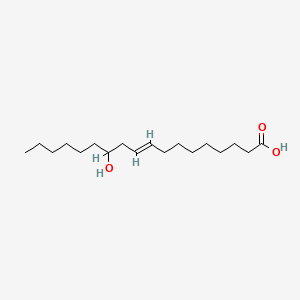

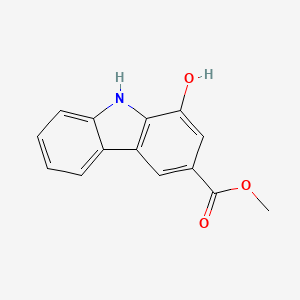
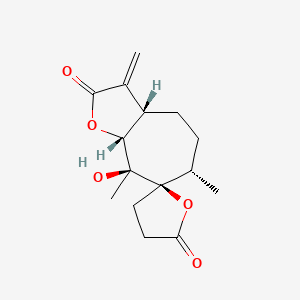

![3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide](/img/structure/B1240331.png)
